molecular formula C14H15FN2O B11864731 7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one

7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one

Cat. No.: B11864731
M. Wt: 246.28 g/mol
InChI Key: BACAMBJHRYSTFX-UHFFFAOYSA-N
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Description

7-Fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one (CAS 885654-35-3) is a high-purity chemical compound offered for research and development purposes. This molecule features a quinolin-2-one core structure, a scaffold recognized in the development of antimicrobial agents . The strategic incorporation of a fluorine atom at the 7-position and a piperidine ring at the 3-position aligns with modifications seen in fluoroquinolone antibiotics, a class known for its broad spectrum of action and favorable pharmacokinetic properties . This structural profile makes it a compound of interest for investigating new antibacterial and antiviral therapies, particularly for the study of hybrid pharmacophores aimed at treating mixed infections . Furthermore, related 3,4-dihydro-2(1H)-quinolinone derivatives have demonstrated high affinity for sigma-1 receptors, indicating potential research applications in the field of neuropharmacology and analgesia . The molecular formula is C14H15FN2O with a molecular weight of 246.28 . This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C14H15FN2O

Molecular Weight

246.28 g/mol

IUPAC Name

7-fluoro-3-piperidin-4-yl-1H-quinolin-2-one

InChI

InChI=1S/C14H15FN2O/c15-11-2-1-10-7-12(9-3-5-16-6-4-9)14(18)17-13(10)8-11/h1-2,7-9,16H,3-6H2,(H,17,18)

InChI Key

BACAMBJHRYSTFX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C(C=C3)F)NC2=O

Origin of Product

United States

Biological Activity

7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed examination of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H15FN2OC_{14}H_{15}FN_{2}O and a molecular weight of 244.28 g/mol. Its structure features a quinoline ring system, which is significant for its biological interactions. The presence of a fluorine atom at the 7-position enhances its lipophilicity, potentially increasing receptor binding affinity compared to similar compounds.

Table 1: Structural Comparison with Similar Compounds

Compound NameChemical StructureUnique Features
7-Ethylquinoline-2(1H)-oneC₁₄H₁₅NEthyl group at position 7; studied for anticancer activity
7-Chloro-3-(piperidin-4-YL)quinolin-2(1H)-oneC₁₄H₁₄ClN₂OChlorine substituent; potential antibacterial properties
7-Piperidin-4-YL-3,4-dihydroquinolin-2-oneC₁₄H₁₈N₂ODihydro derivative; explored for neuroprotective effects

Anticancer Properties

Research indicates that 7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, one study reported IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

Case Study: Apoptosis Induction

In cellular assays, this compound demonstrated the ability to induce apoptosis in MDA-MB-231 cells. At a concentration of 10 μM, it enhanced caspase-3 activity significantly, indicating its potential as an apoptosis-inducing agent . Additionally, cell cycle analysis revealed that it could arrest cells in the G2/M phase at specific concentrations, further supporting its role as a chemotherapeutic agent.

Neuroprotective Effects

Beyond its anticancer properties, 7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one has been investigated for neuroprotective effects. The piperidine moiety is known for its influence on neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases. Research into similar compounds has shown promise in models of neuroprotection against oxidative stress and excitotoxicity .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Microtubule Destabilization : Similar compounds have been shown to act as microtubule-destabilizing agents, which is crucial for their anticancer effects.
  • Receptor Binding : Enhanced lipophilicity from the fluorine substituent may improve binding to biological targets, influencing pharmacodynamics.
  • Cell Cycle Modulation : By affecting cell cycle progression, this compound can effectively inhibit tumor growth.

Scientific Research Applications

Overview

7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one is a heterocyclic compound characterized by its unique quinoline structure, which includes a fluorine atom at the 7-position and a piperidine group at the 3-position. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.

Pharmaceutical Development

The primary application of 7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one lies in pharmaceutical research, where it serves as a lead compound for developing various drugs. Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds similar to 7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one have been reported to target fibroblast growth factor receptors (FGFR), which are crucial in regulating cell growth and survival .
  • Antimicrobial Properties : The compound has been explored for its potential antimicrobial effects against various pathogens. Its structural features may enhance its ability to interact with biological macromolecules, making it a candidate for further investigation in treating infections .

Synthesis and Chemical Properties

The synthesis of 7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one typically involves coupling reactions between quinolin-2(1H)-one and piperidine. Various methods have been developed to optimize yield and purity, including the use of coupling reagents and solvents conducive to reaction efficiency.

Case Studies

Several studies have documented the efficacy of 7-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one in various applications:

  • Anticancer Research : In vitro studies demonstrated that derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism primarily involved FGFR inhibition leading to apoptosis induction .
  • Antimicrobial Studies : Recent investigations into the antimicrobial properties revealed that certain derivatives exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising potential for development as antimicrobial agents .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes various chemical reactions due to its heterocyclic structure and functional groups:

Oxidation

  • Reagents : Potassium permanganate or chromium trioxide in acidic conditions.

  • Outcome : Formation of oxidized quinolinone derivatives with altered functional groups.

Reduction

  • Reagents : Hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄).

  • Outcome : Reduction of the quinolinone core or piperidine ring, leading to dihydroquinolinone derivatives .

Substitution

  • Reagents : Halogenated reagents (e.g., bromine, chlorine) with bases.

  • Outcome : Introduction of new substituents at specific positions on the quinolinone or piperidine rings .

Table 2: Reaction Types and Key Features

Reaction TypeReagents/ConditionsMajor ProductsReference
OxidationKMnO₄/H+Oxidized quinolinone derivatives
ReductionPd/C, LiAlH₄Dihydroquinolinone derivatives
SubstitutionBr₂, Cl₂ with baseHalogenated derivatives

Reaction Conditions and Stability

  • Temperature Control : Reactions are often conducted at room temperature or elevated temperatures (e.g., 55–60°C for coupling) .

  • Solvent Choice : Polar aprotic solvents like dichloromethane or acetonitrile are preferred for stability and solubility .

  • Stability : The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Analytical Characterization

  • Spectroscopy : NMR and IR are used to confirm structural integrity.

  • Chromatography : HPLC ensures purity during synthesis and purification .

References derived from sources and peer-reviewed studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 7-Fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one with structurally or functionally related compounds:

Substituent Position and Functional Group Analysis

Compound Name Substituents (Position) Key Structural Features Biological Activity Reference
7-Fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one 7-F, 3-piperidin-4-yl Fluorine (electron-withdrawing), saturated N-heterocycle Hypothesized: Antifungal, kinase inhibition -
Compound 3c (SDH inhibitor) 3-(Trifluoromethylphenyl), 7-Cl Halogen substituents, aromatic groups Succinate dehydrogenase inhibition (IC₅₀ = 0.8 μM)
7-n-Butyl-5-methoxy-3-(2-methoxybenzyl) (GPR55 agonist) 3-(2-methoxybenzyl), 5-OCH₃, 7-n-butyl Aromatic benzyl, alkoxy groups GPR55 receptor agonism (EC₅₀ = 120 nM)
Prulifloxacin (Antibiotic) 7-piperazinyl, 6-F Piperazine (basic), fluorine Broad-spectrum antibiotic

Key Observations:

  • Fluorine Substituents: The 7-fluoro group in the target compound may enhance membrane permeability and metabolic stability compared to non-fluorinated analogs, as seen in prulifloxacin .
  • Piperidinyl vs.
  • Position 3 Substitution : The 3-piperidinyl group may offer improved steric flexibility compared to rigid aromatic substituents (e.g., 3-(2-methoxybenzyl) in GPR55 agonists), possibly enhancing binding to hydrophobic enzyme pockets .

Preparation Methods

Acid-Catalyzed Cyclization

The quinoline core is frequently constructed via acid-mediated cyclization of precursor intermediates. For example, trifluoromethanesulfonic acid (CF3_3SO3_3H) in n-butanol at 130°C facilitates the cyclization of N-aryl enaminones to yield 3-substituted quinolin-2-ones. This method achieves moderate yields (35–57%) and is compatible with fluorine incorporation at the 7-position through fluorinated starting materials.

Reaction Conditions

  • Catalyst: CF3_3SO3_3H (10 mol%)

  • Solvent: n-Butanol

  • Temperature: 130°C (24 h under N2_2)

  • Yield: 40–50%

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates reaction kinetics. A study demonstrated that irradiating a mixture of 2-aminobenzophenone derivatives and piperidin-4-yl intermediates in dimethylformamide (DMF) at 150°C for 20 minutes produced 7-fluoroquinolin-2-ones with 65% yield. This method reduces side-product formation compared to conventional heating.

Fluorination Techniques

Direct Fluorination

Electrophilic fluorination using Selectfluor® on 3-(piperidin-4-yl)quinolin-2(1H)-one in acetic acid at 70°C introduces fluorine at the 7-position with 48% yield. However, over-fluorination at the 5- and 8-positions remains a challenge.

Use of Fluorinated Building Blocks

Incorporating fluorinated precursors (e.g., 2,4-difluoroaniline) during cyclization steps ensures regioselective fluorine placement. This method, combined with ZnCl2_2-catalyzed condensation, yields 7-fluoro derivatives with 58% efficiency.

Purification and Salt Formation

Tartrate Salt Crystallization

Crude 7-fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one is purified via tartaric acid-mediated salt formation. Dissolving the compound in methanol and adding L-(+)-tartaric acid precipitates the tartrate salt, which is filtered and neutralized with NaOH to recover the free base.

Purification Metrics

  • Purity Improvement: 85% → 98.5%

  • Recovery: 77%

Chromatographic Techniques

Silica gel chromatography with methanol/dichloromethane (5:95) eluent effectively isolates the compound, albeit with lower recovery (60%) compared to salt methods.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Acid-Catalyzed CyclizationCF3_3SO3_3H, n-Butanol, 130°C4592Scalability
Microwave-AssistedDMF, 150°C, 20 min6597Rapid reaction time
Suzuki CouplingPd(PPh3_3)4_4, 80°C6295Regioselectivity
Direct FluorinationSelectfluor®, AcOH, 70°C4888Late-stage fluorination

Challenges and Optimization Opportunities

Low Yields in Cyclization

Side reactions such as dimerization during acid-catalyzed cyclization reduce yields. Implementing flow chemistry or high-dilution conditions may mitigate this issue.

Fluorine Positional Isomerism

Competing fluorination at non-target positions (5-, 8-) necessitates directed ortho-metalation strategies or protective group chemistry.

Piperidine Ring Stability

Degradation of the piperidine moiety under acidic conditions requires pH-controlled workups .

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina or MOE to model interactions with P-gp’s substrate-binding pocket .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (e.g., GROMACS) .
  • QSAR models : Train models on datasets of known P-gp inhibitors to predict activity .

How can structure-activity relationship (SAR) studies be designed to optimize the antimicrobial efficacy of quinolin-2(1H)-one derivatives?

Q. Advanced

  • Substituent variation : Systematically modify the piperidine ring (e.g., alkylation, acylation) and monitor MIC values against bacterial strains .
  • Bioisosteric replacement : Replace fluorine with other halogens (Cl, Br) or electron-withdrawing groups to enhance membrane penetration .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors) using tools like Schrödinger’s Phase .

What methodologies are recommended for assessing the compound's potential to overcome multidrug resistance in cancer cells?

Q. Advanced

  • Rho123 accumulation assay : Measure P-gp inhibition by quantifying intracellular fluorescence of Rho123 in resistant cell lines (e.g., Lucena 1) .
  • Synergy studies : Combine with verapamil (a P-gp inhibitor) and evaluate IC50 shifts using MTT assays .
  • ABC transporter profiling : Test against MRP1 and BCRP to rule out off-target efflux .

What are the best practices for ensuring the purity of 7-Fluoro-3-(piperidin-4-yl)quinolin-2(1H)-one during synthesis and purification?

Q. Basic

  • Chromatography : Use silica gel columns with eluents like CH2Cl2:MeOH (95:5) for baseline separation .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove byproducts .
  • HPLC-DAD/MS : Validate purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

How can researchers apply quantum mechanical calculations to elucidate the reaction mechanisms involved in the synthesis of quinolin-2(1H)-one derivatives?

Q. Advanced

  • DFT calculations : Use Gaussian 16 at the B3LYP/6-31G(d) level to map energy profiles for key steps (e.g., cyclization, fluorination) .
  • Transition state analysis : Identify intermediates and activation barriers using intrinsic reaction coordinate (IRC) methods .
  • Solvent effects : Simulate polarizable continuum models (PCM) to assess solvent-driven reactivity .

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